![molecular formula C15H22ClNO B13430376 4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol CAS No. 186521-83-5](/img/structure/B13430376.png)
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol is an organic compound that features a cyclobutyl ring substituted with a 4-chlorophenyl group, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol typically involves multiple steps. One common method includes the Grignard reaction, where 4-chlorophenylmagnesium bromide reacts with cyclobutanone to form the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group results in an amine.
Applications De Recherche Scientifique
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutyl ring and chlorophenyl group contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sibutramine: A compound with a similar cyclobutyl structure, used in the treatment of obesity.
Cyclobutylamine: Another compound with a cyclobutyl ring, but with different substituents.
Uniqueness
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
186521-83-5 |
|---|---|
Formule moléculaire |
C15H22ClNO |
Poids moléculaire |
267.79 g/mol |
Nom IUPAC |
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C15H22ClNO/c1-11(10-18)9-14(17)15(7-2-8-15)12-3-5-13(16)6-4-12/h3-6,11,14,18H,2,7-10,17H2,1H3 |
Clé InChI |
XHDVFYPZKKBQMD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


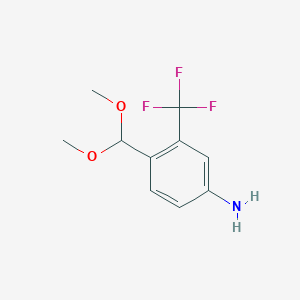
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)


![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
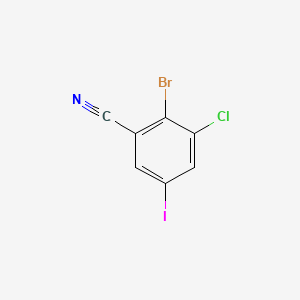
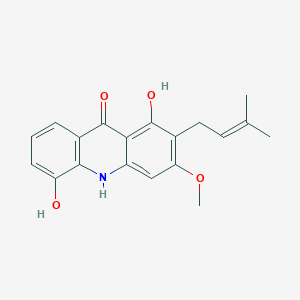
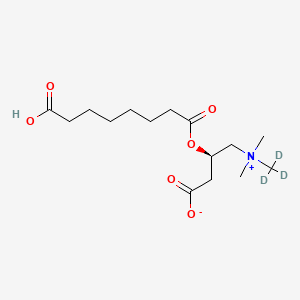
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
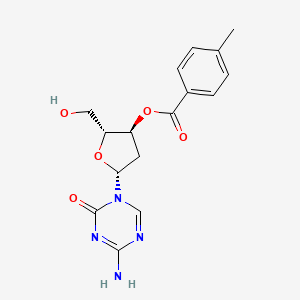
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
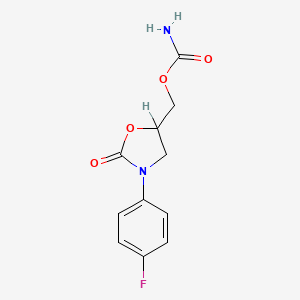
![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)
